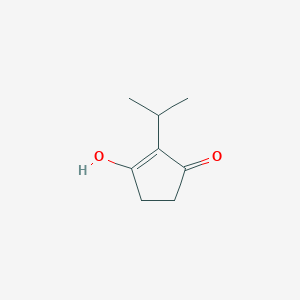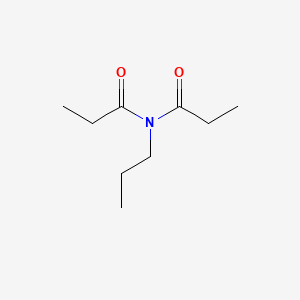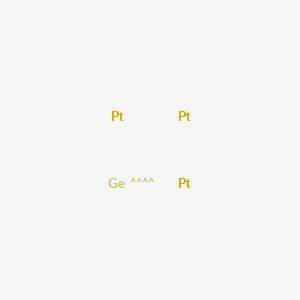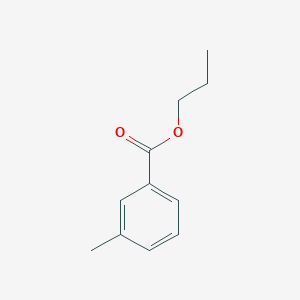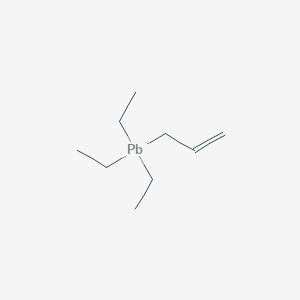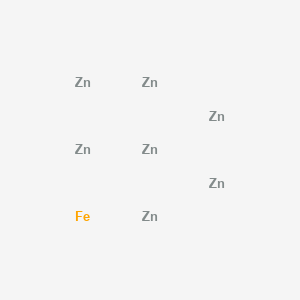
Iron;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron and zinc are two essential elements that play crucial roles in various biological and industrial processes. When combined, they form compounds such as zinc ferrite (ZnFe₂O₄), which exhibit unique properties and applications. Zinc ferrite is a synthetic inorganic compound with a spinel structure, known for its magnetic properties and stability at high temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc ferrite can be synthesized through several methods:
Co-precipitation Method: This involves aging solutions of zinc nitrate (Zn(NO₃)₂) and iron nitrate (Fe(NO₃)₃) in the presence of triethanolamine and hydrazine.
Solid-State Reaction: This method involves reacting iron oxides with zinc oxide at high temperatures.
Green Synthesis: Utilizing plant extracts, such as Psidium guajava leaf extract, to synthesize zinc and iron nanoparticles.
Industrial Production Methods
Industrial production of zinc ferrite typically involves high-temperature solid-state reactions between zinc oxide and iron oxides. This method is favored for its scalability and efficiency in producing large quantities of zinc ferrite .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc ferrite undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc and iron ions can participate in redox reactions, altering their oxidation states.
Substitution Reactions: Zinc ferrite can undergo substitution reactions where other metal ions replace zinc or iron ions in the lattice.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or hydrogen peroxide can be used to oxidize zinc and iron ions.
Reducing Agents: Hydrazine and sodium borohydride are common reducing agents used in the synthesis and modification of zinc ferrite.
Major Products Formed
The primary product formed from these reactions is zinc ferrite (ZnFe₂O₄), which can exhibit different magnetic and structural properties depending on the synthesis method and conditions .
Wissenschaftliche Forschungsanwendungen
Zinc ferrite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which zinc ferrite exerts its effects involves:
Magnetic Properties: The spinel structure of zinc ferrite allows for significant magnetic interactions, making it useful in magnetic applications.
Antimicrobial Action: Zinc and iron ions disrupt bacterial cell membranes and interfere with essential metabolic processes, leading to bacterial cell death.
Catalytic Activity: Zinc ferrite acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Ferrite (MgFe₂O₄): Similar spinel structure but with magnesium instead of zinc.
Nickel Ferrite (NiFe₂O₄): Another spinel ferrite with nickel, known for its higher magnetic coercivity.
Uniqueness of Zinc Ferrite
Zinc ferrite is unique due to its combination of high thermal stability, magnetic properties, and versatility in various applications. Unlike magnesium and nickel ferrites, zinc ferrite exhibits a balance of magnetic and catalytic properties, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
12023-07-3 |
|---|---|
Molekularformel |
FeZn7 |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
iron;zinc |
InChI |
InChI=1S/Fe.7Zn |
InChI-Schlüssel |
DRBKVOCGSKVKEF-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


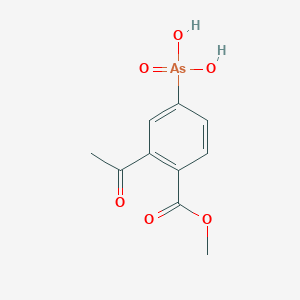
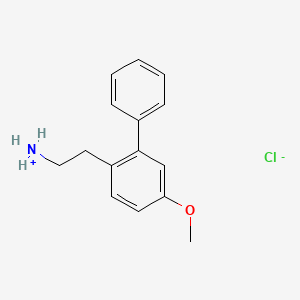

![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
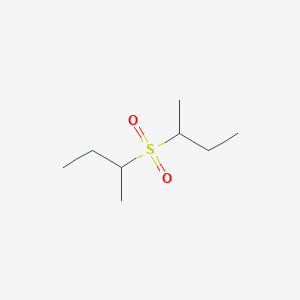


![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

